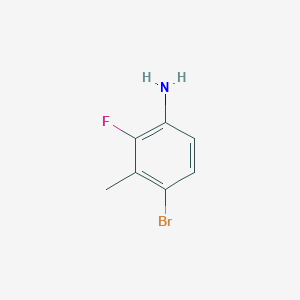

4-Bromo-2-fluoro-3-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCXMVREXQEQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-the-Regioselective-Synthesis-of-4-Bromo-2-fluoro-3-methylaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-2-fluoro-3-methylaniline is a key structural motif and versatile building block in the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern offers unique properties, but also presents a distinct challenge in terms of regioselective synthesis. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol for the bromination of 3-fluoro-2-methylaniline, an exploration of the underlying reaction mechanism, and practical advice for troubleshooting and optimization.

Introduction and Strategic Overview

The synthesis of halogenated anilines is a cornerstone of modern organic chemistry, providing intermediates crucial for the development of a wide array of functional molecules. This compound, in particular, is an important precursor due to the orthogonal reactivity of its functional groups. The challenge in its synthesis lies in achieving high regioselectivity during the electrophilic bromination of the starting material, 3-fluoro-2-methylaniline.

The aromatic ring of the starting material is decorated with three distinct substituents, each exerting an electronic and steric influence on the incoming electrophile:

-

Amino (-NH₂): A strongly activating, ortho, para-directing group.[1]

-

Fluoro (-F): A deactivating, ortho, para-directing group due to competing inductive and resonance effects.

-

Methyl (-CH₃): A weakly activating, ortho, para-directing group.

The concerted effect of these groups strongly favors electrophilic substitution at the C4 position (para to the amino group), which is the most electronically enriched and sterically accessible site. The primary established route to this compound is the direct bromination of 3-fluoro-2-methylaniline using an electrophilic bromine source.[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a mild, selective, and safer alternative to liquid bromine for the nuclear monobromination of reactive aromatic compounds.[3][4][5]

Recommended Synthetic Protocol

This section details a reliable and scalable protocol for the synthesis of this compound using N-Bromosuccinimide.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 3-Fluoro-2-methylaniline | 443-86-7 | 125.14 | 10.0 g | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 14.2 g | 1.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in anhydrous N,N-dimethylformamide (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add N-Bromosuccinimide (14.2 g, 79.9 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The addition of NBS to anilines can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water. A precipitate should form.

-

Workup:

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).

-

Dissolve the crude solid in ethyl acetate (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford this compound as a solid. A reported yield for a similar reaction in DMF is as high as 98.0%.[2]

Experimental Workflow Diagram

Caption: A flowchart of the synthesis of this compound.

Mechanism of Electrophilic Aromatic Substitution

The bromination of 3-fluoro-2-methylaniline proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.

-

Generation of the Electrophile: In a polar aprotic solvent like DMF, NBS can generate a source of electrophilic bromine (Br⁺).

-

Nucleophilic Attack: The highly activated aniline ring acts as a nucleophile. The lone pair of electrons on the nitrogen atom increases the electron density of the ring, particularly at the ortho and para positions.[1] The π-electrons of the ring attack the electrophilic bromine.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized across the ring and is particularly stabilized by the electron-donating amino and methyl groups. The substitution occurs at the C4 position, para to the strongly activating -NH₂ group.

-

Rearomatization: A base (which can be the solvent or the succinimide anion) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Mechanism of electrophilic bromination on the aniline ring.

Troubleshooting and Optimization

-

Over-bromination: The high reactivity of the aniline ring can sometimes lead to the formation of dibrominated byproducts.[6] To minimize this, ensure slow, portion-wise addition of NBS at low temperatures and use a stoichiometry of 1.0 equivalent of NBS.

-

Alternative Solvents: While DMF gives excellent yields, acetonitrile (CH₃CN) can also be used.[2] The reaction in acetonitrile may require slightly longer reaction times but can simplify the workup procedure. The polarity of the solvent can influence the regioselectivity of bromination in some substituted anilines.[3][7]

-

Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. A non-polar solvent system like hexanes/ethyl acetate is typically effective.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts. The methyl and amine protons will appear as singlets (or a broad singlet for NH₂). |

| ¹³C NMR | The number of signals should correspond to the number of unique carbon atoms in the molecule. The C-Br bond will cause a downfield shift for the attached carbon. |

| Mass Spec. | The molecular ion peak should correspond to the calculated mass (C₇H₇BrFN ≈ 204.04 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |

| Melting Point | A sharp melting point indicates high purity. |

Safety Considerations

-

3-Fluoro-2-methylaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8]

-

N-Bromosuccinimide (NBS): NBS is an oxidizing solid and can cause skin and eye irritation. It may also cause an allergic skin reaction.[9][10][11] It should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when performing this synthesis.

Conclusion

The regioselective synthesis of this compound is reliably achieved through the direct bromination of 3-fluoro-2-methylaniline with N-Bromosuccinimide. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired mono-brominated product can be obtained. This guide provides a robust protocol and the necessary theoretical background to enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Bartoli, S., et al. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Retrieved from [Link]

-

Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

-

YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

-

Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

-

YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methylaniline. Retrieved from [Link]

-

ResearchGate. (2025). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2009). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Retrieved from [Link]

-

ResearchGate. (2025). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Retrieved from [Link]

Sources

- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 2. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]

- 8. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscience.com [chemscience.com]

physical and chemical properties of 4-Bromo-2-fluoro-3-methylaniline

An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-methylaniline: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern—featuring bromine, fluorine, and methyl groups on an aniline scaffold—provides multiple reactive sites, making it a valuable intermediate for the synthesis of complex molecules. This trifunctional nature is of particular interest to researchers and professionals in drug discovery and materials science, where precise molecular architecture is paramount. The strategic placement of a bromine atom allows for participation in cross-coupling reactions, the amino group can undergo various transformations, and the fluorine atom influences the molecule's electronic properties and metabolic stability.

This guide offers a comprehensive overview of the core , its synthesis, reactivity, analytical characterization, and safety protocols. The insights provided are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile compound in their work.

Molecular Structure and Physicochemical Properties

The identity and behavior of this compound are defined by its molecular structure and resulting physical properties. These parameters are fundamental for predicting its reactivity, solubility, and handling requirements.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1540204-53-2 | [1][2] |

| Molecular Formula | C₇H₇BrFN | [1][2] |

| Molecular Weight | 204.04 g/mol | [1][2] |

| Appearance | Red solid / Pink crystalline solid | [2][3] |

| Predicted Boiling Point | 228.7 ± 35.0 °C at 760 Torr | [2] |

| Predicted Density | 1.589 ± 0.06 g/cm³ | [2][3] |

| Predicted pKa | 2.73 ± 0.10 | [3][4] |

| InChI Key | LVCXMVREXQEQFX-UHFFFAOYSA-N | [1] |

| Storage Conditions | Room temperature or 2-8°C, inert atmosphere, protect from light | [2][3] |

Synthesis and Manufacturing Insights

The established and most common method for preparing this compound involves the direct electrophilic bromination of its precursor, 3-fluoro-2-methylaniline. This reaction is a classic example of electrophilic aromatic substitution, where the activating amino group directs the incoming electrophile.

Protocol: Synthesis via Electrophilic Bromination

-

Precursor Preparation: The synthesis begins with the starting material, 3-fluoro-2-methylaniline.

-

Bromination: The precursor is dissolved in a suitable solvent. N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for this transformation.[5]

-

Reaction Control: The reaction is typically performed under controlled temperature conditions to manage its exothermic nature. Efficient mixing is crucial to ensure homogeneity and maximize yield.[5]

-

Work-up and Purification: Following the reaction, the product is isolated. Purification can be achieved through techniques such as recrystallization or column chromatography to obtain the desired purity.[5]

The choice of NBS is strategic; it provides a source of electrophilic bromine under relatively mild conditions, which is crucial for achieving regioselectivity on a substituted aniline ring. The scalability of this method has been demonstrated, with reports of syntheses yielding significant quantities (e.g., 163.0 g), indicating its suitability for laboratory-scale production.[5]

Sources

- 1. This compound | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]

- 4. 4-Bromo-3-fluoro-2-methylaniline|lookchem [lookchem.com]

- 5. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

4-Bromo-2-fluoro-3-methylaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-3-methylaniline is a halogenated aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on an aniline core, provides multiple reactive sites for the construction of complex molecules. This trifunctional nature makes it a significant intermediate in the development of novel pharmaceutical agents and advanced materials. The strategic placement of the substituents influences the molecule's electronic properties and reactivity, offering chemists precise control over subsequent chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, characterization methods, and safety considerations.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for accurate sourcing and regulatory compliance.

| Property | Value | Source |

| CAS Number | 1540204-53-2 | [1][2][3][4] |

| Molecular Formula | C₇H₇BrFN | [1][3] |

| Molecular Weight | 204.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(C=CC(=C1F)N)Br | [1] |

| InChIKey | LVCXMVREXQEQFX-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

Proposed Synthetic Protocol: Regioselective Bromination

The key transformation is the regioselective bromination of 2-fluoro-3-methylaniline. The directing effects of the substituents on the aniline ring are paramount. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. The methyl group is a weakly activating group and is ortho-, para-directing.

In this case, the position para to the strongly activating amino group is the most nucleophilic and sterically accessible site for electrophilic attack. Therefore, direct bromination of 2-fluoro-3-methylaniline is expected to yield the desired 4-bromo product with high selectivity.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-fluoro-3-methylaniline (1 equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent like dichloromethane at room temperature.

-

Brominating Agent: Slowly add a solution of a mild brominating agent, such as N-Bromosuccinimide (NBS) (1.05 equivalents), to the reaction mixture. The use of NBS is preferred as it provides a controlled source of electrophilic bromine and minimizes over-bromination.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

The regioselectivity of this reaction is governed by the powerful directing effect of the amino group, making the C4 position the most favorable for electrophilic substitution.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The methyl protons will likely appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₇H₇BrFN. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-Br and C-F stretching vibrations in the fingerprint region.

Applications in Research and Development

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. While specific, large-scale applications of this compound are not widely documented in publicly available literature, its structure suggests significant potential in several areas:

-

Pharmaceutical Synthesis: As a substituted aniline, it can be a precursor for the synthesis of a wide range of biologically active molecules. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The amino group can be acylated, alkylated, or converted into other functional groups. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. A search of patent databases indicates that this compound is cited in patents, suggesting its use in proprietary drug discovery programs.[1][5]

-

Agrochemicals: Similar structures are often found in herbicides and fungicides. The unique combination of substituents may lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: The electronic properties imparted by the fluorine and bromine atoms make this compound a potential building block for functional organic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[1]

-

-

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

In case of exposure, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of complex organic molecules. Its distinct substitution pattern offers multiple avenues for chemical modification, making it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. While detailed public information on this specific compound is limited, its synthesis and reactivity can be reliably predicted from established chemical principles. Proper handling and adherence to safety protocols are essential when working with this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1540204-53-2 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1540204-53-2|this compound|BLD Pharm [bldpharm.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 1540204-53-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Bromination of 3-Fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Anilines

Halogenated anilines are pivotal building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their utility stems from the presence of halogen atoms, which serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The aniline moiety itself is a powerful directing group in electrophilic aromatic substitution, although its high reactivity can present challenges in achieving selective monofunctionalization.[2] The specific molecule, 3-fluoro-2-methylaniline, presents a fascinating case study in regioselectivity due to the interplay of three distinct substituents on the aromatic ring. Understanding the directing effects of the amino, fluoro, and methyl groups is paramount to predicting and controlling the outcome of its electrophilic bromination.

Mechanistic Principles and Regiochemical Analysis

The electrophilic bromination of an aromatic ring proceeds via the attack of an electrophilic bromine species (e.g., Br⁺) on the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.[3] The position of electrophilic attack is dictated by the electronic properties of the substituents already present on the ring.[4]

In the case of 3-fluoro-2-methylaniline, we must consider the directing effects of three substituents:

-

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group.[5] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions.[3][6][7] This makes these positions highly susceptible to electrophilic attack.[4][8]

-

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. It donates electron density to the ring primarily through an inductive effect.

-

Fluoro Group (-F): This is a deactivating, yet ortho, para-directing group. While fluorine is highly electronegative and withdraws electron density through the inductive effect (deactivating), it can donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions.

Predicting the Major Product:

The powerful activating and directing effect of the amino group dominates the regioselectivity of the reaction.[8] Therefore, bromination will occur at the positions ortho and para to the amino group. The available positions are C4, C6, and C2 (which is already substituted).

-

C4-position (para to -NH₂): This position is strongly activated by the amino group and is sterically accessible.

-

C6-position (ortho to -NH₂): This position is also strongly activated by the amino group.

-

C5-position (meta to -NH₂): This position is deactivated relative to the ortho and para positions.

Considering the combined directing effects, the incoming electrophile will preferentially attack the positions most strongly activated by the amino group. The methyl group at the C2 position provides some steric hindrance to the C6 position. Therefore, the major product of the electrophilic bromination of 3-fluoro-2-methylaniline is predicted to be 4-bromo-3-fluoro-2-methylaniline . This is a known and commercially available compound, confirming the predicted regioselectivity.[9][10][11][12]

The following diagram illustrates the directing effects of the substituents on the aromatic ring:

Caption: Directing effects in 3-fluoro-2-methylaniline.

Experimental Protocol: Synthesis of 4-Bromo-3-fluoro-2-methylaniline

The direct bromination of 3-fluoro-2-methylaniline is a common and effective method for the synthesis of 4-bromo-3-fluoro-2-methylaniline.[1] A widely used brominating agent for this transformation is N-Bromosuccinimide (NBS).[1] The high reactivity of the aniline derivative can sometimes lead to multiple substitutions, but careful control of reaction conditions can favor the desired mono-brominated product.[2] To achieve controlled mono-bromination, the highly activating amino group can be protected via acetylation.[2][6][13]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Fluoro-2-methylaniline | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |

| Petroleum Ether | Reagent Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | |

| Anhydrous Magnesium Sulfate | Commercially Available | |

| Rotary Evaporator | Standard Laboratory Equipment | |

| Magnetic Stirrer and Stir Bars | Standard Laboratory Equipment | |

| Ice Bath | Standard Laboratory Equipment |

Step-by-Step Procedure

This protocol is based on established methods for the bromination of substituted anilines.[1]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 4-bromo-3-fluoro-2-methylaniline.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 eq) in either N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).[1] The choice of solvent can influence the reaction yield.

-

Cooling: Cool the solution to 0-10°C using an ice bath.[1] This is crucial to control the exothermic nature of the reaction and minimize the formation of side products.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the cooled solution while stirring vigorously. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by washing with petroleum ether or by column chromatography on silica gel to yield pure 4-bromo-3-fluoro-2-methylaniline.[1]

Expected Yields and Reaction Conditions

The yield of the reaction is highly dependent on the chosen solvent and reaction temperature.

| Solvent | Temperature | Reported Yield | Reference |

| DMF | 0-20°C | 98.0% | [1] |

| CH₃CN | 10-25°C | 66.7% | [1] |

Data Interpretation and Characterization

The final product, 4-bromo-3-fluoro-2-methylaniline, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine (characteristic isotopic pattern).

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the amine).

Troubleshooting and Optimization

-

Polybromination: The formation of di- or tri-brominated products can occur due to the high reactivity of the aniline starting material.[2][7] To mitigate this, ensure slow, portion-wise addition of NBS at low temperatures. Using a slight excess of the aniline can also help. For challenging cases, protecting the amino group as an acetamide before bromination is a reliable strategy to reduce its activating effect.[6][13]

-

Low Yield: If the yield is low, consider optimizing the reaction time and temperature. Ensure anhydrous conditions, as water can react with NBS. The choice of solvent can also significantly impact the yield.[1]

-

Purification Challenges: If the crude product is difficult to purify, column chromatography with a carefully selected solvent system is recommended.

Conclusion

The electrophilic bromination of 3-fluoro-2-methylaniline is a regioselective transformation that predominantly yields 4-bromo-3-fluoro-2-methylaniline. This outcome is governed by the powerful ortho, para-directing effect of the amino group. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the brominating agent, high yields of the desired mono-brominated product can be achieved. This in-depth guide provides the necessary theoretical framework and practical insights for researchers and drug development professionals to successfully perform and understand this important synthetic transformation.

References

-

Activating and Deactivating Groups. (n.d.). Chemistry Steps. Retrieved from [Link]

-

ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024, August 2). YouTube. Retrieved from [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved from [Link]

-

Bromination of Aniline (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. (2025, October 14). Sathee Forum. Retrieved from [Link]

-

Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Amines. (n.d.). NCERT. Retrieved from [Link]

-

Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube. Retrieved from [Link]

-

Protonation of aniline slows electrophilic aromatic substitution ... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

-

Ch22: EArS of aromatic amines. (n.d.). University of Calgary. Retrieved from [Link]

-

How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016, January 15). RSC Publishing. Retrieved from [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

4-bromo-3-fluoro-2-methylaniline|127408-03-1. (n.d.). Epoch Labs. Retrieved from [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

4-Bromo-3-fluoro-2-methylaniline. (n.d.). LookChem. Retrieved from [Link]

-

(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2025, October 16). ResearchGate. Retrieved from [Link]

-

4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 3. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 9. epoch-labs.com [epoch-labs.com]

- 10. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]

- 11. lookchem.com [lookchem.com]

- 12. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

The Strategic Utility of 4-Bromo-3-fluoro-2-methylaniline in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, halogenated anilines stand out as exceptionally versatile intermediates. This technical guide provides an in-depth exploration of 4-Bromo-3-fluoro-2-methylaniline, a trifunctional scaffold that offers a powerful platform for the synthesis of complex molecular architectures. We will delve into its synthesis, elucidate its reactivity in pivotal cross-coupling reactions, and explore its potential applications in the generation of bioactive molecules, with a particular focus on kinase inhibitors and other targeted therapies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Privileged Role of Substituted Anilines in Medicinal Chemistry

The substituted aniline motif is a cornerstone of modern drug design, appearing in a vast array of approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets, such as the hinge region of protein kinases.[2] The strategic placement of substituents on the aniline ring allows for the fine-tuning of a compound's physicochemical properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile.

4-Bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1) is a particularly valuable intermediate due to its unique substitution pattern, which presents multiple avenues for chemical modification.[3] The presence of a bromine atom, a fluorine atom, and a methyl group on the aniline core imparts distinct reactivity and conformational properties to the molecule.[3] This trifunctional nature makes it a highly sought-after building block for the synthesis of complex, biologically active compounds.[1]

Physicochemical Properties of 4-Bromo-3-fluoro-2-methylaniline

A thorough understanding of the physicochemical properties of a chemical intermediate is essential for its effective utilization in synthesis. The key properties of 4-Bromo-3-fluoro-2-methylaniline are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 127408-03-1 | |

| Molecular Formula | C₇H₇BrFN | |

| Molecular Weight | 204.04 g/mol | [4] |

| Appearance | Solid | |

| Boiling Point | 244.5 ± 35.0 °C at 760 mmHg | |

| InChI Key | HOFKRNFFIGAFNE-UHFFFAOYSA-N |

Synthesis of 4-Bromo-3-fluoro-2-methylaniline: A Robust and Scalable Protocol

The most common and well-documented method for the synthesis of 4-Bromo-3-fluoro-2-methylaniline is the electrophilic bromination of 3-fluoro-2-methylaniline.[3] This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is directed to the position para to the activating amino group.[3]

Detailed Experimental Protocol: Synthesis via Bromination

This protocol provides a step-by-step methodology for the synthesis of 4-Bromo-3-fluoro-2-methylaniline.

Materials:

-

3-fluoro-2-methylaniline

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous DMF or MeCN.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-3-fluoro-2-methylaniline as a solid.

Note on Scalability: This protocol has been demonstrated to be scalable, with reports of successful synthesis on a 163.0 g scale, indicating its suitability for producing significant quantities of the intermediate in a laboratory setting.[5]

The Role of 4-Bromo-3-fluoro-2-methylaniline as a Versatile Chemical Intermediate

The strategic positioning of the bromo, fluoro, and amino functionalities on the aromatic ring makes 4-Bromo-3-fluoro-2-methylaniline a versatile precursor for a variety of chemical transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, the amino group can undergo a range of nucleophilic and electrophilic reactions, and the fluorine atom can influence the electronic properties of the ring and participate in nucleophilic aromatic substitution reactions.

Key Transformations and Applications in Drug Discovery

The primary utility of 4-Bromo-3-fluoro-2-methylaniline in drug discovery lies in its application in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the construction of the complex molecular scaffolds found in many modern pharmaceuticals, particularly kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The bromine atom of 4-Bromo-3-fluoro-2-methylaniline is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are indispensable tools for medicinal chemists, enabling the efficient and modular synthesis of diverse compound libraries.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling of 4-Bromo-3-fluoro-2-methylaniline.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-3-fluoro-2-methylaniline (1.0 eq)

-

Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water (if using a biphasic system)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk tube or microwave vial, add 4-Bromo-3-fluoro-2-methylaniline, the boronic acid/ester, the palladium catalyst, and the base under an inert atmosphere.

-

Solvent Addition: Add the degassed solvent(s).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[6] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[6]

Caption: Buchwald-Hartwig amination of 4-Bromo-3-fluoro-2-methylaniline.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

4-Bromo-3-fluoro-2-methylaniline (1.0 eq)

-

Primary or secondary amine (1.1-1.5 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos, BINAP) or a pre-formed catalyst

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk tube

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

-

Reagent Addition: Add the solvent, followed by 4-Bromo-3-fluoro-2-methylaniline and the amine.

-

Reaction: Seal the tube and heat the mixture with stirring to the appropriate temperature (typically 80-110 °C) until the reaction is complete.

-

Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[7] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[7]

Caption: Sonogashira coupling of 4-Bromo-3-fluoro-2-methylaniline.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

-

4-Bromo-3-fluoro-2-methylaniline (1.0 eq)

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk tube

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-3-fluoro-2-methylaniline, the palladium catalyst, and CuI.

-

Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

The structural features of 4-Bromo-3-fluoro-2-methylaniline make it an ideal starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and other diseases. The aniline nitrogen can act as a key hydrogen bond donor to the kinase hinge region, while the rest of the molecule can be elaborated through the cross-coupling reactions described above to occupy adjacent hydrophobic pockets in the ATP-binding site.

A plausible synthetic strategy towards a hypothetical kinase inhibitor is outlined below:

Caption: A potential synthetic workflow for a kinase inhibitor.

Conclusion and Future Outlook

4-Bromo-3-fluoro-2-methylaniline has emerged as a powerful and versatile intermediate in the field of organic synthesis and drug discovery. Its unique trifunctional nature provides a robust platform for the construction of complex molecular architectures through a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.

As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the strategic application of well-designed chemical intermediates like 4-Bromo-3-fluoro-2-methylaniline will be increasingly critical. Future research will likely focus on the development of even more efficient and sustainable methods for its synthesis and its application in the creation of next-generation therapeutics targeting a wide range of diseases.

References

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

-

MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

-

NIH. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.

-

ResearchGate. (n.d.). Potent and Selective Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors. 1. 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of and formulation comprising a MEK inhibitor.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

-

Epoch Labs. (n.d.). 4-bromo-3-fluoro-2-methylaniline|127408-03-1. Retrieved from [Link]

-

IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive Heterocycles: Synthesis and Biological Evaluation. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (n.d.). Synthesis of Bioactive Heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). EP2615091A3 - Solid forms comprising 4-[9-(3S)-(tetrahydro-furan-3-yl) -.

- Google Patents. (n.d.). US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof -.

-

Taylor & Francis Online. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]24.2359556)

Sources

- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]

- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

- 4. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 6. US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]

- 7. EP2615091A3 - Solid forms comprising 4-[9-(3S)-(tetrahydro-furan-3-yl)-8-(2,4,6-trifluoro-phenylamino)-9H-purin-2-ylamino]-trans-cyclohexan-1-ol, compositions thereof, and uses therewith - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

The Strategic Utility of 4-Bromo-2-fluoro-3-methylaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and bromine into molecular scaffolds has become a cornerstone of rational drug design. These halogens impart unique physicochemical properties that can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Within this context, 4-Bromo-2-fluoro-3-methylaniline has emerged as a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature, presenting opportunities for diverse chemical transformations, makes it an attractive starting point for the synthesis of complex and biologically active molecules. This in-depth technical guide explores the synthesis, reactivity, and potential applications of this compound, providing researchers and drug development professionals with a comprehensive understanding of its utility in the quest for novel therapeutics.

Physicochemical Properties and Synthetic Overview

The unique substitution pattern of this compound dictates its chemical reactivity and potential applications. The presence of an electron-donating amino group, an electron-withdrawing fluorine atom, and a sterically influential methyl group, all attached to a phenyl ring bearing a reactive bromine atom, creates a scaffold with multiple handles for synthetic manipulation.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | PubChem[1] |

| Molecular Weight | 204.04 g/mol | PubChem[1] |

| CAS Number | 1540204-53-2 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Storage | 2-8°C, protect from light | Sigma-Aldrich[2] |

Synthetic Protocol: Electrophilic Bromination

The most common and well-documented method for the synthesis of the related isomer, 4-Bromo-3-fluoro-2-methylaniline, is the electrophilic bromination of 3-fluoro-2-methylaniline. This approach can be adapted for the synthesis of this compound from 2-fluoro-3-methylaniline. A widely used and effective reagent for this transformation is N-Bromosuccinimide (NBS).[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-fluoro-3-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Synthetic scheme for the bromination of 2-fluoro-3-methylaniline.

Core Applications in Medicinal Chemistry

The strategic placement of reactive functional groups on the this compound scaffold allows for its application in the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a key handle for cross-coupling reactions, the amino group can be readily functionalized, and the fluorine atom can influence molecular conformation and metabolic stability.

Kinase Inhibitors: A Privileged Scaffold

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a "hinge-binding" motif that interacts with the ATP-binding site of the kinase. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors. While specific examples directly utilizing this starting material are not extensively documented in publicly available literature, the principles of its application can be illustrated through the synthesis of analogous compounds.

Illustrative Workflow: Synthesis of a Hypothetical Kinase Inhibitor

A common strategy in the synthesis of kinase inhibitors involves the coupling of a substituted aniline with a heterocyclic core. The bromine atom on this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, to construct the final inhibitor.

Caption: General workflow for the synthesis of kinase inhibitors.

Building Block for Bioactive Heterocycles

Beyond kinase inhibitors, this compound serves as a precursor for a variety of other bioactive heterocyclic compounds. For instance, its amino group can be used to form amide or urea linkages, while the bromine atom can be used to introduce further complexity through cross-coupling reactions. An example of a related application is in the synthesis of pyridin-2-one derivatives, which are important intermediates for biologically active compounds.[3]

Modulators of Sirtuin Activity

A related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are allosteric activators of Sirtuin 6 (SIRT6).[3] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, making it an attractive target for cancer therapy. This highlights the potential of substituted anilines like this compound in the development of modulators for other important biological targets.

Future Perspectives and Conclusion

This compound is a chemical entity of significant interest to the medicinal chemistry community. Its unique combination of functional groups provides a versatile platform for the synthesis of diverse and complex molecular architectures. While the full potential of this specific building block is still being explored, the established utility of closely related halogenated anilines in the development of kinase inhibitors and other therapeutic agents underscores its promise. As drug discovery continues to demand novel scaffolds with tunable properties, this compound is well-positioned to be a valuable tool in the arsenal of medicinal chemists, contributing to the development of the next generation of targeted therapies.

References

-

This compound | C7H7BrFN | CID 68170635 - PubChem. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem. (URL: [Link])

-

Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P

-

The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Preparation of 4-bromo-2-fluoroaniline - PrepChem.com. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

Sources

- 1. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 2. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Structural Elucidation of 4-Bromo-2-fluoro-3-methylaniline

Introduction: The Molecular Blueprint

In the landscape of modern drug discovery and materials science, halogenated anilines serve as indispensable scaffolds for building molecular complexity. 4-Bromo-2-fluoro-3-methylaniline (CAS: 1540204-53-2) is a key aromatic amine, offering a trifecta of reactive sites that allow for precise chemical modifications.[1] Its utility as a synthetic intermediate hinges on the exact arrangement of its substituents—a bromine atom, a fluorine atom, a methyl group, and an amino group—on the benzene ring. An unambiguous confirmation of this arrangement is not merely a procedural step; it is the foundational pillar upon which all subsequent research and development rests.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1540204-53-2 | [1] |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1] |

| Structure |

Chapter 1: The First Checkpoint - Molecular Weight and Formula Confirmation via Mass Spectrometry

1.1 The Rationale: Why Mass Spectrometry is the Initial Step

Before delving into the intricacies of atomic connectivity, the first and most fundamental questions are: "What is the molecular weight?" and "What is the elemental composition?". Mass Spectrometry (MS) is the definitive technique to answer these questions. Its ability to measure the mass-to-charge ratio (m/z) of an ionized molecule provides immediate confirmation of the compound's identity and can reveal the presence of specific isotopes, offering a powerful first layer of validation.[2]

For a halogenated compound like this compound, MS is particularly revealing due to the unique isotopic signature of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] This results in a characteristic pattern for the molecular ion peak (M⁺), which will appear as a pair of signals (an M⁺ peak and an M+2 peak) of nearly equal intensity, separated by two mass units. Observing this signature is a near-certain indicator of a monobrominated compound.[2]

1.2 Predicted Mass Spectrum Data

| Ion | Predicted m/z | Rationale |

| [M]⁺ | ~202.97 | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ | ~204.97 | Molecular ion containing the ⁸¹Br isotope. Intensity will be ~98% of the [M]⁺ peak. |

| [M-CH₃]⁺ | ~187.94 / 189.94 | Loss of the methyl radical from the molecular ion. |

| [M-Br]⁺ | ~124.06 | Loss of the bromine radical, a common fragmentation for aryl bromides. |

1.3 Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺).

-

Acceleration: The newly formed ions are accelerated through an electric field.

-

Detection: The ions are detected, and their mass-to-charge ratios are recorded. The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

1.4 Data Interpretation: Validating the Molecular Formula

The resulting spectrum should prominently display the M⁺ and M+2 peaks at m/z ≈ 203 and 205 with nearly equal intensities, confirming the molecular weight and the presence of one bromine atom. High-Resolution Mass Spectrometry (HRMS) would provide an even more precise mass measurement, allowing for the unequivocal confirmation of the elemental formula, C₇H₇BrFN.

Chapter 2: Identifying the Pieces - Functional Group Analysis with FT-IR Spectroscopy

2.1 The Rationale: A Quick Scan for Functional Groups

With the molecular formula confirmed, the next logical step is to verify the presence of the expected functional groups. Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying functional groups like the amine (N-H) and confirming the aromatic nature of the scaffold.

2.2 Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |

| 2950 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃) |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1550 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring |

| 1300 - 1250 | C-N Stretch | Aromatic Amine |

| 1250 - 1100 | C-F Stretch | Aryl-Fluoride |

| 600 - 500 | C-Br Stretch | Aryl-Bromide |

2.3 Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: An initial scan is run without the sample to record the background spectrum of the environment (e.g., air, solvent vapor).

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: An infrared beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the detector measures the absorbed radiation.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum.

2.4 Data Interpretation: Assembling the Functional Pieces

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region would be strong evidence for a primary amine (-NH₂).[3] Peaks corresponding to aromatic C-H, aliphatic C-H, and the characteristic C=C ring stretches would confirm the substituted benzene scaffold. Finally, observing absorptions in the fingerprint region corresponding to C-N, C-F, and C-Br stretches would provide corroborating evidence for the complete set of functional groups.

Chapter 3: The Grand Design - Unambiguous Structure Mapping with NMR Spectroscopy

3.1 The Rationale: The Definitive Structural Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. For a polysubstituted aromatic ring like this compound, NMR is the only technique that can definitively map the precise location of each substituent. We will use both ¹H (proton) and ¹³C (carbon-13) NMR to build a complete picture.

3.2 ¹H NMR Analysis: Proton Environments and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration).

-

Aromatic Protons (H-5, H-6): The two protons on the aromatic ring are in different environments and will appear as two distinct signals.

-

H-6: This proton is ortho to the electron-donating -NH₂ group and will be the most upfield (lowest ppm). It will be split into a doublet by H-5.

-

H-5: This proton is ortho to the electron-withdrawing -Br atom. It will be split into a doublet of doublets by H-6 and the neighboring fluorine atom (³JHF coupling).

-

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet, as their signal can be broadened by exchange processes and quadrupole effects from the nitrogen atom.

-

Methyl Protons (-CH₃): The three methyl protons are equivalent and will appear as a sharp singlet, shifted slightly downfield due to the adjacent aromatic ring.

3.3 ¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum will show a distinct signal for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. A key feature will be the large coupling constant observed between the fluorine atom and the carbon it is directly attached to (C-2), as well as smaller couplings to adjacent carbons.

3.4 Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale |

| ¹H | 6.8 - 7.2 | d | H-6 | Ortho to -NH₂, shielded. Coupled to H-5. |

| ¹H | 7.2 - 7.5 | dd | H-5 | Ortho to -Br, deshielded. Coupled to H-6 and F. |

| ¹H | ~3.5 - 4.5 | br s | -NH₂ | Broad signal typical for amine protons. |

| ¹H | ~2.2 - 2.4 | s | -CH₃ | Singlet for the methyl group. |

| ¹³C | 150 - 155 | d (¹JCF ≈ 240 Hz) | C-2 | Directly attached to F, large C-F coupling. |

| ¹³C | 140 - 145 | d (²JCF ≈ 15 Hz) | C-1 | Carbon bearing the amino group, coupled to F. |

| ¹³C | 130 - 135 | s | C-4 | Carbon bearing the bromine atom. |

| ¹³C | 125 - 130 | d (³JCF ≈ 5 Hz) | C-5 | Aromatic CH, coupled to F. |

| ¹³C | 120 - 125 | s | C-3 | Carbon bearing the methyl group. |

| ¹³C | 115 - 120 | d (²JCF ≈ 20 Hz) | C-6 | Aromatic CH, coupled to F. |

| ¹³C | 15 - 20 | s | -CH₃ | Aliphatic methyl carbon. |

3.5 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay or FID) is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to the TMS standard.

Chapter 4: The Integrated Approach - From Data to Definitive Structure

No single technique provides the complete picture. The power of modern analytical chemistry lies in the integration of orthogonal techniques to build an irrefutable case for a molecule's structure. The workflow is a logical progression from the general to the specific.

Caption: Workflow for the structural elucidation of this compound.

This integrated approach provides a self-validating system. The molecular weight from MS must match the formula derived from NMR. The functional groups identified by IR must be consistent with the structural fragments observed in the NMR and MS fragmentation data. It is the convergence of all these data points that provides the highest level of confidence in the final structural assignment.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a suite of complementary analytical techniques. By logically progressing from mass and elemental formula confirmation (Mass Spectrometry) to functional group identification (FT-IR) and finally to detailed atomic mapping (NMR), researchers can achieve an unambiguous and validated structural assignment. This rigorous analytical foundation is paramount for ensuring the integrity and success of any subsequent application, from the synthesis of novel pharmaceuticals to the development of advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Image]. Retrieved from [Link]

-